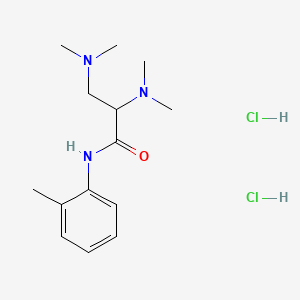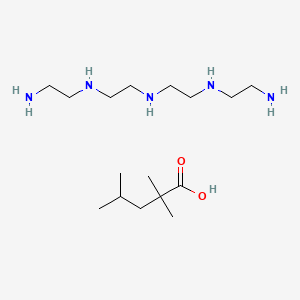
Einecs 282-981-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-981-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about the compound’s structure and properties are essential for understanding its applications and behavior in various chemical processes.
Preparation Methods
The preparation methods for Einecs 282-981-7 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions are typically proprietary information held by manufacturers .
Chemical Reactions Analysis
Einecs 282-981-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reagents and conditions used .
Scientific Research Applications
Einecs 282-981-7 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to its biochemical properties and interactions with biological molecules. In medicine, it may have potential therapeutic applications or be used in drug development. Industrial applications could include its use in manufacturing processes or as a component in various products .
Mechanism of Action
The mechanism of action of Einecs 282-981-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the compound’s structure and properties. The exact molecular targets and pathways involved are typically determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Einecs 282-981-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or chemical properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds listed in the EINECS inventory include amyl nitrite, bismuth tetroxide, and mercurous oxide .
Properties
CAS No. |
84501-61-1 |
|---|---|
Molecular Formula |
C16H39N5O2 |
Molecular Weight |
333.51 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H23N5.C8H16O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-6(2)5-8(3,4)7(9)10/h11-13H,1-10H2;6H,5H2,1-4H3,(H,9,10) |
InChI Key |
YTMBYUNFSUFNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

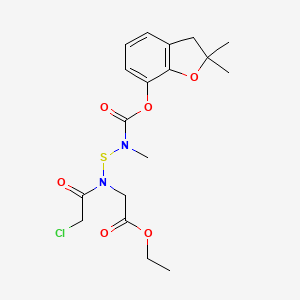

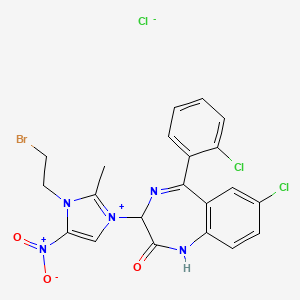
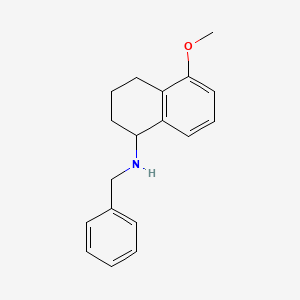
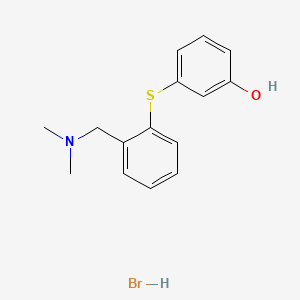
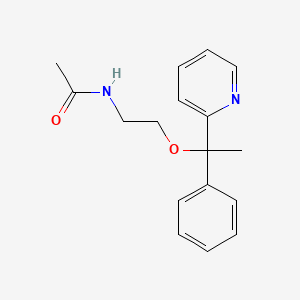
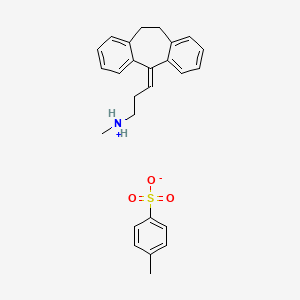

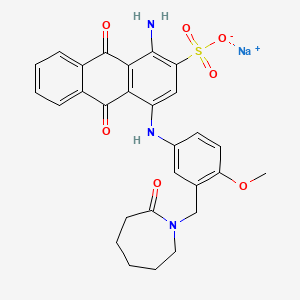

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
